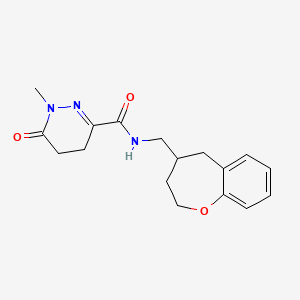![molecular formula C16H24N4O4S B5614537 (1R*,5R*)-N,N-dimethyl-6-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5614537.png)
(1R*,5R*)-N,N-dimethyl-6-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that often exhibit significant biological activity, particularly interacting with receptors such as the nicotinic acetylcholine receptors (nAChRs). Compounds with similar scaffolds have been studied for their potential in treating cognitive deficits and other neurological conditions.
Synthesis Analysis
Synthetic approaches for similar structures, such as the 3,7-diazabicyclo[3.3.1]nonane scaffold, highlight the importance of specific functional groups in achieving high affinity and selectivity towards target receptors. The synthesis of these compounds involves strategic incorporation of different hydrogen bond acceptor systems to modify the interaction with nAChRs, demonstrating a methodological diversity in constructing these complex molecules (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure of related diazabicyclo nonane derivatives has been elucidated through X-ray diffraction and NMR spectroscopy. These studies reveal that the conformation of these molecules significantly influences their biological activity and interaction with biological targets. The spatial arrangement of substituents around the diazabicyclo core is critical for the compound's function, showcasing the nuanced relationship between structure and activity (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of the diazabicyclo nonane scaffold involves a variety of reactions, including aminomethylation and oxidative processes, to introduce new functional groups. These reactions are pivotal for modifying the chemical properties of the scaffold, allowing for the synthesis of derivatives with desired biological activities (Dotsenko et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[2-(2-oxopyridin-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-17(2)25(23,24)19-9-13-6-7-14(11-19)20(10-13)16(22)12-18-8-4-3-5-15(18)21/h3-5,8,13-14H,6-7,9-12H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIWSYSCHOENNQ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)
![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)
![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)
![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)
![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
![(3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol](/img/structure/B5614490.png)
![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)
![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)
![3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5614500.png)
![4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)